molecular formula C19H18ClN3O4 B11567149 N-(3-chlorophenyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide

N-(3-chlorophenyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B11567149
M. Wt: 387.8 g/mol
InChI Key: ZNOYNEZANHKCJC-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CHLOROPHENYL)-1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methoxyphenyl group, and a hydrazinecarbonyl formamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-(3-CHLOROPHENYL)-1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting intermediate is further reacted with formamide to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(3-CHLOROPHENYL)-1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon or carbon-nitrogen bonds.

Scientific Research Applications

N-(3-CHLOROPHENYL)-1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N-(3-CHLOROPHENYL)-1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can be compared with other similar compounds, such as:

    N-(4-CHLOROPHENYL)-1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE: This compound has a similar structure but with a chlorine atom at the para position of the phenyl ring instead of the meta position.

    N-(3-BROMOPHENYL)-1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE: This compound has a bromine atom instead of a chlorine atom in the phenyl ring.

    N-(3-CHLOROPHENYL)-1-{N’-[(E)-[4-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE: This compound has the positions of the methoxy and prop-2-en-1-yloxy groups swapped in the phenyl ring.

These similar compounds may exhibit different chemical reactivity and biological activities due to the variations in their chemical structures.

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H18ClN3O4/c1-3-9-27-16-8-7-13(10-17(16)26-2)12-21-23-19(25)18(24)22-15-6-4-5-14(20)11-15/h3-8,10-12H,1,9H2,2H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

ZNOYNEZANHKCJC-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Cl)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Cl)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.